molecular formula C4H3N3O B1273771 3-Aminoisoxazole-4-carbonitrile CAS No. 258518-65-9

3-Aminoisoxazole-4-carbonitrile

Cat. No. B1273771
M. Wt: 109.09 g/mol
InChI Key: LNFYBZNMQYBIIN-UHFFFAOYSA-N
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Description

3-Aminoisoxazole-4-carbonitrile is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The presence of both an amino group and a nitrile group in the molecule suggests that it could serve as an intermediate in the synthesis of various heterocyclic compounds, potentially with biological activity.

Synthesis Analysis

The synthesis of isoxazole derivatives, including those with amino and nitrile functionalities, can be achieved through various methods. For instance, the reaction of hydroxylamine with certain cyanoacetates or malononitriles can lead to the formation of 5-aminoisoxazoles, which are noted for their instability towards bases and can undergo ring cleavage . Additionally, the synthesis of related compounds, such as 3-aminoisoxazoles, can be accomplished by reacting iminopyrrolizines with hydroxylamine, indicating the versatility of hydroxylamine in the synthesis of isoxazole derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the isoxazole ring, which can be substituted at various positions to yield different regioisomeric forms. For example, the regioselective synthesis of spiro compounds containing the isoxazole ring has been reported, demonstrating the ability to control the position of substitution on the ring . This suggests that the molecular structure of 3-aminoisoxazole-4-carbonitrile would involve specific regioselectivity in its synthesis.

Chemical Reactions Analysis

Isoxazole derivatives can participate in a variety of chemical reactions. They can serve as building blocks for the synthesis of biologically important heterocyclic compounds through one-pot multicomponent reactions . Additionally, the presence of an amino group in the isoxazole ring can facilitate the formation of Schiff bases, which are known for their antimicrobial properties . This indicates that 3-aminoisoxazole-4-carbonitrile could potentially be involved in similar chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-aminoisoxazole-4-carbonitrile are not detailed in the provided papers, the properties of related compounds can offer some insights. Isoxazole derivatives are generally known for their reactivity due to the presence of electron-withdrawing groups such as the nitrile group, which can affect their stability and reactivity . The amino group also contributes to the compound's reactivity and can influence its solubility and hydrogen bonding potential. The synthesis of isoxazole derivatives in green chemistry routes suggests that these compounds can be synthesized with considerations for environmental friendliness and sustainability .

Scientific Research Applications

  • Synthesis and Chemical Reactions : 3-Aminoisoxazole-4-carbonitrile is used in the synthesis of various chemical compounds. For instance, it's involved in the reaction of 1-ethylthio-3-iminopyrrolizine-2-carbonitriles with hydroxylamine, leading to the formation of 1hydroxylamino-3-iminopyrrolizine-2-carbonitriles (Sobenina et al., 2005). Additionally, it is utilized in green chemistry routes for the synthesis of 5-aminoisoxazoles using α-chlorooximes and 2-phenylsulfonyl acetonitrile (Altug et al., 2014).

  • Biological Applications : Certain derivatives of 3-Aminoisoxazole-4-carbonitrile, like 3-methyl-4-arylmethylene isoxazole-5(4H)-ones and 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles, serve as building blocks in synthetic organic chemistry, important for developing biologically significant heterocyclic compounds (Patel, 2017).

  • Corrosion Inhibition : Research shows that certain heterocyclic derivatives, including those with 3-Aminoisoxazole-4-carbonitrile, exhibit properties useful for corrosion inhibition. These compounds have been studied for their effectiveness in protecting C-Steel surfaces in acidic environments (Abdel Hameed et al., 2020), (Yadav et al., 2016)](https://consensus.app/papers/corrosion-inhibition-performance-pyranopyrazole-yadav/5a1e103012ed58f3b75bac98b6c1a517/?utm_source=chatgpt).

  • Green Chemistry : Sodium ascorbate is used as a safe catalyst for the synthesis of 5-aminopyrazole-4-carbonitriles, where 3-Aminoisoxazole-4-carbonitrile derivatives can be involved. This approach is highlighted for its environmental friendliness and efficiency (Kiyani & Bamdad, 2018).

  • Prebiotic Chemistry : 4-Aminoimidazole-5-carbonitrile, a compound closely related to 3-Aminoisoxazole-4-carbonitrile, has been suggested as a prebiotically plausible precursor of purine nucleobases and nucleotides, showing its significance in understanding the origins of life (Szabla et al., 2014).

  • Antitumor and Antimicrobial Applications : Some derivatives of 4-chloro-pyrimidine-5-carbonitriles and 4-substituted-amino-pyrimidine-5-carbonitriles, which can be synthesized from 3-Aminoisoxazole-4-carbonitrile, have shown potential in vitro antitumor and antimicrobial activities (Taher & Helwa, 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This highlights the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

properties

IUPAC Name

3-amino-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c5-1-3-2-8-7-4(3)6/h2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFYBZNMQYBIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383952
Record name 3-aminoisoxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoisoxazole-4-carbonitrile

CAS RN

258518-65-9
Record name 3-aminoisoxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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